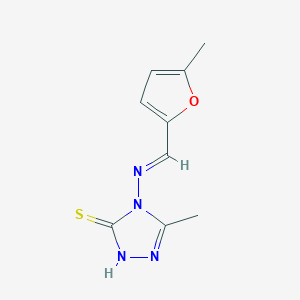

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-6-3-4-8(14-6)5-10-13-7(2)11-12-9(13)15/h3-5H,1-2H3,(H,12,15)/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHHGXAQRMGPDN-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NN2C(=NNC2=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-methylfurfural with aminoguanidine nitrate in an ethanol-water mixture. The reaction is carried out at room temperature and then heated and stirred for several hours. The resulting precipitate is filtered and recrystallized to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent ratios, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Dihydrofuran derivatives

Substitution: Various substituted triazole derivatives

Scientific Research Applications

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The compound targets specific enzymes and proteins within the microbial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

5-methylfurfural: A precursor in the synthesis of the compound.

Aminoguanidine nitrate: Another precursor used in the synthesis.

Furan derivatives: Compounds with similar furan moieties but different functional groups.

Uniqueness

(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and furan structures, which confer specific chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a versatile compound in various applications .

Biological Activity

The compound (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carbaldehyde with appropriate amines and thiols under controlled conditions. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that various triazole derivatives can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, this compound has demonstrated cytotoxic effects against a range of cancer cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 6.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 7.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 64 µg/mL | Bactericidal |

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.

Case Studies

Several studies have been conducted to explore the biological activities of triazole derivatives:

- In Vivo Studies : A study involving mice treated with this compound showed a significant reduction in tumor size compared to control groups.

- Molecular Docking Studies : Computational studies have indicated that this compound effectively binds to key proteins involved in cancer pathways, suggesting a mechanism by which it exerts its anticancer effects.

- Synergistic Effects : Research has also indicated that when combined with conventional chemotherapeutics, this triazole derivative enhances the efficacy of treatment regimens against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting from furan and triazole precursors. Key steps include:

- Schiff base formation : Condensation of 5-methylfuran-2-carbaldehyde with 5-methyl-4-amino-4H-1,2,4-triazole-3-thiol under reflux in ethanol or tetrahydrofuran (THF), catalyzed by acetic acid .

- Solvent selection : Dimethylformamide (DMF) or THF is preferred for solubility and yield optimization.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) achieves >70% purity .

- Critical parameters : Reaction temperatures (60–80°C) and pH control (5–7) minimize side products like disulfides .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The thiol proton (SH) appears as a singlet at δ ~3.5 ppm, while the triazole and furan protons resonate between δ 6.5–8.5 ppm .

- X-ray crystallography : SHELX software refines crystal structures, resolving the (E)-configuration of the imine bond and planarity of the triazole-furan system .

- Mass spectrometry : HR-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 292.08) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Anticancer activity : MTT assays against MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines, with IC₅₀ values calculated at 24–72 hours .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Candida albicans .

- Antiradical activity : DPPH scavenging assays (λ = 517 nm) at concentrations of 10⁻⁴–10⁻³ M .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its mechanism of action and toxicity?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like tyrosinase or DNA topoisomerase II. For example, the thiol group forms hydrogen bonds with catalytic residues .

- ADMET prediction : SwissADME or ProTox-II models assess bioavailability, hepatotoxicity, and mutagenicity. Substituents like the 5-methylfuran group reduce metabolic instability .

- In silico toxicity : Acute toxicity (LD₅₀) is modeled using QSAR, cross-validated with in vivo zebrafish assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified MCF-7), passage numbers, and assay conditions (e.g., 10% FBS in DMEM) .

- Metabolic interference testing : Use CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated activity variations .

- Batch-to-batch purity analysis : HPLC (>95% purity) and elemental analysis verify compound integrity .

Q. How do substituent modifications (e.g., furan vs. thiophene) influence its pharmacological profile?

- Electron-rich substituents : Replacing 5-methylfuran with thiophene increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Antiradical activity : 2-Hydroxybenzylidene derivatives show 78% DPPH scavenging at 10⁻⁴ M, while 4-fluorobenzylidene analogs exhibit reduced activity due to electron-withdrawing effects .

- Metal coordination : The thiol group binds Cu(II) or Ni(II), forming octahedral complexes that enhance DNA cleavage activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Polymorphism : Slow evaporation (pentane/dichloromethane) at 4°C yields single crystals suitable for SHELXL refinement .

- Disorder management : Partial occupancy of the furan methyl group is resolved using restraints (ISOR, DELU) in refinement .

- Twinned data : SHELXD identifies pseudo-merohedral twinning, and TWINABS corrects intensity statistics .

Methodological Tables

Q. Table 1: Comparative Antiradical Activity of Derivatives

| Derivative Substituent | % DPPH Scavenging (10⁻⁴ M) | Reference |

|---|---|---|

| 2-Hydroxybenzylidene | 78.42% | |

| 4-Fluorobenzylidene | 45.20% | |

| Thiophen-2-ylmethylene | 68.90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.